molecular formula C6H8Cl2F6Si B3055722 Silane, dichlorobis(3,3,3-trifluoropropyl)- CAS No. 665-98-5

Silane, dichlorobis(3,3,3-trifluoropropyl)-

Cat. No.: B3055722
CAS No.: 665-98-5
M. Wt: 293.11 g/mol
InChI Key: RUWVYOFYCWPDMF-UHFFFAOYSA-N
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Description

Silane, dichlorobis(3,3,3-trifluoropropyl)- is a chemical compound with the molecular formula C6H8Cl2F6Si and a molecular weight of 293.11 g/mol . This compound is characterized by the presence of two chlorine atoms and two 3,3,3-trifluoropropyl groups attached to a silicon atom. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of silane, dichlorobis(3,3,3-trifluoropropyl)- typically involves the reaction of trichloro(3,3,3-trifluoropropyl)silane with a suitable reducing agent. One common method is the reduction of trichloro(3,3,3-trifluoropropyl)silane using a hydride source such as lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction proceeds as follows:

CF3CH2CH2SiCl3+LiAlH4CF3CH2CH2SiCl2+LiAlCl4\text{CF}_3\text{CH}_2\text{CH}_2\text{SiCl}_3 + \text{LiAlH}_4 \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{SiCl}_2 + \text{LiAlCl}_4 CF3​CH2​CH2​SiCl3​+LiAlH4​→CF3​CH2​CH2​SiCl2​+LiAlCl4​

Industrial Production Methods: In an industrial setting, the production of silane, dichlorobis(3,3,3-trifluoropropyl)- may involve large-scale reactions using similar reducing agents. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Silane, dichlorobis(3,3,3-trifluoropropyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides or amines.

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes.

Common Reagents and Conditions:

    Nucleophiles: Alkoxides, amines, and thiols.

    Hydrolysis Conditions: Aqueous acidic or basic conditions.

    Condensation Conditions: Catalysts such as acids or bases to promote the formation of polysiloxanes.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.

    Hydrolysis Products: Silanols and hydrochloric acid.

    Condensation Products: Polysiloxanes with varying chain lengths and properties.

Scientific Research Applications

Silane, dichlorobis(3,3,3-trifluoropropyl)- is utilized in several scientific research applications, including:

    Surface Modification: It is used to modify the surface properties of materials, making them hydrophobic or oleophobic.

    Polymer Synthesis: The compound is a precursor in the synthesis of fluorinated polymers and copolymers.

    Biomedical Applications: It is explored for use in drug delivery systems and as a component in biomedical devices due to its biocompatibility.

    Industrial Coatings: The compound is used in the formulation of coatings that provide resistance to chemicals and environmental degradation.

Mechanism of Action

The mechanism of action of silane, dichlorobis(3,3,3-trifluoropropyl)- involves its ability to form strong bonds with various substrates. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound for surface modification and polymer synthesis. The trifluoropropyl groups impart unique properties such as hydrophobicity and chemical resistance.

Comparison with Similar Compounds

  • Trichloro(3,3,3-trifluoropropyl)silane
  • Trimethoxy(3,3,3-trifluoropropyl)silane
  • Dichlorodimethylsilane

Comparison: Silane, dichlorobis(3,3,3-trifluoropropyl)- is unique due to the presence of two trifluoropropyl groups, which enhance its hydrophobic and chemical-resistant properties compared to similar compounds. Trichloro(3,3,3-trifluoropropyl)silane, for example, has three chlorine atoms and is more reactive, while trimethoxy(3,3,3-trifluoropropyl)silane has methoxy groups that make it suitable for different applications.

Properties

IUPAC Name

dichloro-bis(3,3,3-trifluoropropyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2F6Si/c7-15(8,3-1-5(9,10)11)4-2-6(12,13)14/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWVYOFYCWPDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](CCC(F)(F)F)(Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2F6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060966
Record name Silane, dichlorobis(3,3,3-trifluoropropyl)-
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Molecular Weight

293.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

665-98-5
Record name Dichlorobis(3,3,3-trifluoropropyl)silane
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Record name Silane, dichlorobis(3,3,3-trifluoropropyl)-
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Record name Silane, dichlorobis(3,3,3-trifluoropropyl)-
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Record name Silane, dichlorobis(3,3,3-trifluoropropyl)-
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Record name Dichlorobis(3,3,3-trifluoropropyl)silane
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Record name Dichlorobis(3,3,3-trifluoropropyl)silane
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Synthesis routes and methods

Procedure details

2 moles CF3CH2CH2SiCl3, 3.5 moles Me2SiHCl, and 2.6 moles tetra(n-butyl)ammonium chloride were introduced into a flask and heated under reflux for 3 days with stirring. A mixture of chlorosilanes was then recovered by distillation in vacuo. According to analysis by gas chromatography, the main components of the reaction product were CF3CH2CH2SiCl3, CF3CH2CH2SiHCl2, Me2SiHCl, and Me2SiCl2. The CF3CH2CH2SiCl3 and CF3CH2CH2SiHCl2 fraction was isolated by distillation in vacuo. The CF3CH2CH2SiCl3 and CF3CH2CH2SiHCl2 mixture was placed in a flask, 5 g isopropanolic chloroplatinic acid solution (concentration=10%) was added, and, while stirring and heating to 50° C., CF3CH=CH2 gas was then continuously injected through a glass tube inserted into the liquid. Its addition was halted when the peak for CF3CH2CH2SiHCl2 had disappeared in gas chromoatographic analysis. (CF3CH2CH2)2SiCl2 (bp=128° C./20 mmHg) was then isolated by distillation in vacuo.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Silane, dichlorobis(3,3,3-trifluoropropyl)-
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Silane, dichlorobis(3,3,3-trifluoropropyl)-

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